molecular formula C11H16N2OS B2887655 N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305569-79-1

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide

Cat. No. B2887655
M. Wt: 224.32
InChI Key: ZNJCATQAMQUIMR-UHFFFAOYSA-N
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Description

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was first synthesized in the 1970s and was later found to be toxic to the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used in scientific research to better understand the mechanisms of Parkinson's disease and to develop potential treatments for the condition.

Mechanism Of Action

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), which converts it into MPP+. MPP+ then enters dopaminergic neurons and interferes with mitochondrial function, leading to the production of reactive oxygen species and the eventual death of the neuron.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide are primarily related to its toxic effects on dopaminergic neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has also been shown to produce oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several advantages for use in scientific research. It is a well-established model for Parkinson's disease and has been used extensively to study the mechanisms of the disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is also relatively easy to administer and produces consistent results across different animal models. However, N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several limitations. It is a toxic compound that can be dangerous to handle, and its effects on the brain may not fully replicate the complexity of Parkinson's disease in humans.

Future Directions

There are several future directions for research on N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its effects on the nervous system. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide toxicity. Another area of research is the use of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a biomarker for Parkinson's disease, which could aid in early diagnosis and treatment of the condition.

Synthesis Methods

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is typically synthesized by reacting 2-methylpropylamine with 2-chloroacrylonitrile in the presence of sodium ethoxide. This reaction produces a mixture of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its isomer, N-[[2-(1-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide (PTP), which can be separated using column chromatography.

Scientific Research Applications

N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has been widely used in scientific research to better understand the mechanisms of Parkinson's disease. When N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain, it is converted into a compound called MPP+, which is toxic to dopaminergic neurons. This leads to the degeneration of these neurons and the development of Parkinson's disease-like symptoms.

properties

IUPAC Name

N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCATQAMQUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(S1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Isobutylthiazol-5-yl)methyl)acrylamide

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